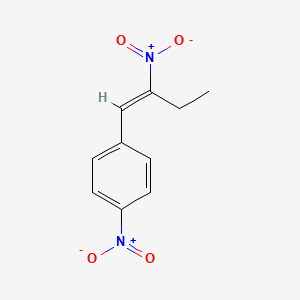

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene” is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.2 .

Molecular Structure Analysis

The asymmetric unit of the title compound, C9H8N2O4, contains two crystallographically independent molecules, both of which adopt an E configuration about the C=C bond . In the crystal, the molecules stack into columns along the c axis through π-π interactions, with centroid-centroid distances of 3.695 (3) and 3.804 (3) Å . The columns are further connected into a three-dimensional network by C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

The compound “1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene” has a molecular weight of 222.2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用

Electronic Devices and Molecular Electronics

Nitroamine redox centers, similar to those possibly derivable from 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene, have been used in molecular electronic devices. A study demonstrated that such molecules could exhibit significant on-off ratios and negative differential resistance, showcasing their potential in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Chemosensors for Explosives Detection

Derivatives of nitroaromatic compounds have been designed as fluorescent chemosensors for the detection of nitroaromatic explosives. These chemosensors demonstrate high sensitivity and selectivity, indicating the potential of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene derivatives in security and environmental monitoring applications (Jin-Feng Xiong et al., 2014).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, nitroaromatic compounds often serve as intermediates in the synthesis of complex organic molecules. For instance, an enantioselective synthesis approach utilized sequential inter- and intramolecular Michael reactions involving a nitro compound similar in reactivity to 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene. This methodology is crucial for synthesizing compounds with potential pharmaceutical applications (Barco et al., 1994).

Magnetic Materials and Spintronics

The study of magnetic interactions in molecules containing nitroxide radicals suggests applications in the development of magnetic materials and spintronics. These materials have potential use in quantum computing and information storage technologies (Junpei Fujita et al., 1996).

Catalysis and Material Science

Nitroaromatic compounds, by virtue of their reactivity, find applications in catalysis and the synthesis of new materials. For example, metal-organic frameworks (MOFs) incorporating nitroaromatic linkers have been developed as heterogeneous catalysts for organic transformations, highlighting the versatility of nitroaromatic compounds in facilitating chemical reactions (Ying Zhao et al., 2013).

特性

IUPAC Name |

1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOBQJIBZWZLLZ-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)